N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-phenyl group, a methoxy-naphthyl group, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone. The subsequent steps involve the introduction of the chloro-phenyl and methoxy-naphthyl groups through various substitution reactions. The final step involves the formation of the carbohydrazide moiety under controlled conditions to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The chloro-phenyl and methoxy-naphthyl groups may facilitate binding to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of N’-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19ClN4O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c1-31-22-12-11-17-9-5-6-10-19(17)23(22)20-14-21(28-27-20)24(30)29-26-15-18(25)13-16-7-3-2-4-8-16/h2-15H,1H3,(H,27,28)(H,29,30)/b18-13-,26-15+ |
InChI Key |
IINQRKWPTRQXSP-ZKCKBCQTSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.